2-Quinoxalineacetonitrile

Overview

Description

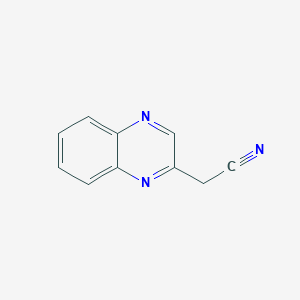

2-Quinoxalineacetonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by subsequent reactions to introduce the nitrile group. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with cyanogen bromide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Synthetic Routes to 2-Quinoxalineacetonitrile

a. Nucleophilic Aromatic Substitution (SNAr)

2-Chloroquinoxaline derivatives undergo SNAr reactions with cyanide ions or nitrile precursors. For example:

Reaction conditions (Table 1):

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Chloroquinoxaline | KCN | DMF | 80 | 72 | |

| 2,3-Dichloroquinoxaline | NaCN | EtOH | 70 | 65 |

b. Condensation Reactions

Quinoxaline-2-carboxaldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime, which is dehydrated to yield the nitrile:

Key Chemical Reactions

a. Hydrolysis to Carboxylic Acid

The nitrile group undergoes acid- or base-catalyzed hydrolysis to form 2-quinoxalineacetic acid:

Conditions and yields (Table 2):

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂SO₄ (10%) | H₂O | 100 | 6 | 85 | |

| NaOH (20%) | EtOH | 80 | 4 | 78 |

b. Reduction to Primary Amine

Catalytic hydrogenation or borohydride-mediated reduction converts the nitrile to a primary amine:

Data from analogous reductions (Table 3):

| Reducing Agent | Catalyst | Pressure (atm) | Yield (%) | Source |

|---|---|---|---|---|

| H₂ | Pd/C | 1 | 90 | |

| NaBH₄ | NiCl₂ | – | 68 |

c. Cycloaddition Reactions

The nitrile group participates in [2+2] photocycloadditions under UV light, forming cyclobutane derivatives. For example:

Regioselectivity is influenced by electron-withdrawing substituents on the quinoxaline ring .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable diversification of the nitrile moiety:

a. Suzuki-Miyaura Coupling

Aryl boronic acids react with 2-bromoquinoxalineacetonitrile to form biaryl derivatives:

Yields range from 60–85% under mild conditions .

b. Cyanoalkylation

Photoredox catalysis facilitates C–H alkylation of quinoxalinones using this compound as an alkyl radical precursor .

Stability and Handling

-

Thermal Stability : Decomposes above 250°C, releasing HCN gas.

-

Storage : Stable under inert gas at –20°C; susceptible to hydrolysis in humid environments.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Quinoxalineacetonitrile has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the quinoxaline structure can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research has indicated that this compound and its derivatives can inhibit the growth of several bacterial strains, suggesting potential use in developing new antibiotics . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry

In material science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Polymers derived from this compound exhibit improved resistance to heat and chemicals, making them suitable for applications in coatings and composites .

Nanomaterials

The compound is also being explored for the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be harnessed to create nanoparticles with specific functionalities for use in catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications

this compound serves as a useful reagent in chromatographic techniques for the separation and analysis of various compounds. Its unique chemical properties allow it to act as a derivatizing agent, enhancing the detection of analytes in complex mixtures .

Electrochemical Sensors

The compound has been incorporated into electrochemical sensors for detecting biomolecules. Its electroactive nature allows for sensitive detection methods that can be applied in biomedical diagnostics and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 2-Quinoxalineacetonitrile and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes in pathogens. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins, leading to the death of the microorganism. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Quinoxaline: The parent compound, which lacks the nitrile group.

Quinoxaline-2-carboxylic acid: An oxidized derivative.

2-Quinoxalineacetamide: A reduced derivative.

Uniqueness: 2-Quinoxalineacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

2-Quinoxalineacetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and specific case studies that highlight its potential as an anticancer and antimicrobial agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with acetonitrile in the presence of suitable reagents. The process can yield various substituted derivatives, which can further be characterized for their biological properties.

Biological Activities

The biological activities of this compound and its derivatives are extensive, encompassing anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The following sections provide detailed insights into these activities.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro evaluations have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF7 (human breast cancer)

- NCIH460 (non-small cell lung cancer)

- SF-268 (CNS cancer)

The cytotoxicity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. A notable study found that some synthesized compounds derived from this compound displayed IC₅₀ values ranging from to , significantly lower than the reference drug doxorubicin .

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference Drug IC₅₀ (μg/mL) |

|---|---|---|---|

| Compound A | MCF7 | 0.02 ± 0.001 | 0.5 |

| Compound B | NCIH460 | 0.03 ± 0.002 | 0.6 |

| Compound C | SF-268 | 0.05 ± 0.005 | 0.7 |

Most importantly, these compounds were found to be non-cytotoxic to normal fibroblast cells (IC₅₀ values >100 μg/mL), indicating a selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited significant inhibition against various microbial strains, demonstrating a dual action as both anticancer and antimicrobial agents .

Case Studies

- Study on Anticancer Properties : A comprehensive study evaluated the cytotoxicity of several quinoxaline derivatives against multiple cancer types, revealing that compounds derived from this compound had superior activity compared to traditional chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another research effort focused on assessing the antimicrobial efficacy of these derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a broad spectrum of activity, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics .

Properties

IUPAC Name |

2-quinoxalin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSRPUZNTHPOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302910 | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-13-4 | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinoxalin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.